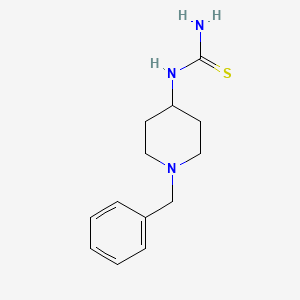

(1-Benzylpiperidin-4-yl)thiourea

Description

Overview of the Compound Class: Thiourea (B124793) Derivatives in Research Contexts

Thiourea and its derivatives are a well-established class of compounds recognized for their structural versatility and wide array of biological activities. nih.gov The core thiourea functional group, characterized by a sulfur atom replacing the oxygen of urea (B33335), is a key pharmacophore that imparts significant biological properties. semanticscholar.org This structural feature allows thiourea derivatives to form stable hydrogen bonds with biological targets like proteins and enzymes, which is crucial for their therapeutic action. nih.gov

Historically and currently, these compounds are investigated for a vast range of applications. In medicine, they are explored for their potential as anticancer, antimicrobial (antibacterial, antifungal), antiviral, anticonvulsant, and anti-inflammatory agents. nih.govsemanticscholar.orgmdpi.com The medicinal applications of thioureas continue to expand over time. semanticscholar.orgresearchgate.net Beyond medicine, they have found use in agriculture as herbicides and insect growth regulators. researchgate.netscribd.com The ability of the thiourea scaffold to be readily modified allows for the creation of large libraries of derivatives, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets.

Significance of (1-Benzylpiperidin-4-yl)thiourea in Medicinal Chemistry and Pharmacology Research

The significance of this compound in the research sphere is derived from the strategic combination of two important structural motifs: the proven thiourea pharmacophore and the 1-benzylpiperidine (B1218667) moiety. The latter is a recognized scaffold in the development of centrally active agents and has been shown to enhance the activity of certain therapeutic compounds.

The exploration of this compound and its analogues is relevant to several areas of drug discovery, most notably in oncology and neurology.

Anticancer Research: Thiourea derivatives are widely studied for their anticancer properties. semanticscholar.orgnih.gov Research has shown that introducing a 4-benzylpiperidine (B145979) moiety into certain molecular structures can significantly enhance anticancer activity. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the replacement of a piperazine (B1678402) nucleus with a 4-benzylpiperidine group resulted in the compound with the highest potency against the MCF-7 breast cancer cell line, exhibiting an IC₅₀ value of 2.32 μM. mdpi.com This derivative also showed good selectivity for cancer cells over normal cells. mdpi.com The mechanism of action for such compounds is often linked to the induction of apoptosis and the inhibition of cancer cell proliferation.

Table 1: Anticancer Activity of a Benzylpiperidine-Containing Thiadiazole Derivative

| Compound | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2-((4-benzylpiperidin-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 2.32 mdpi.com |

| 2-((4-benzylpiperidin-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 (Liver Cancer) | 4.15 mdpi.com |

This table showcases the anticancer potential of a compound containing the 1-benzylpiperidine moiety, suggesting a rationale for its inclusion in the design of new therapeutic agents like this compound.

Neurological Research: The 1-benzylpiperidine scaffold is a key component in ligands developed for sigma (σ) receptors, which are considered important targets for treating neurological disorders, including neuropathic pain. nih.gov A series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, which are structurally related to this compound, were synthesized and found to have a high affinity and selectivity for σ₁ receptors. nih.gov The parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a Kᵢ value of 3.90 nM for σ₁ receptors. This line of research underscores the potential of the 1-benzylpiperidine core in guiding compounds to neurological targets.

Table 2: Sigma Receptor Affinity of a Related Benzylpiperidine Compound

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-1 (σ₁) | 3.90 |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-2 (σ₂) | 240 |

This data highlights the high affinity of the N-(1-benzylpiperidin-4-yl) scaffold for the sigma-1 receptor, a key target in neurological drug discovery.

Antimicrobial Research: Thiourea derivatives are noted for their significant antimicrobial properties against a range of pathogens. nih.govmdpi.comscirp.org Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The development of new antimicrobial agents is a critical area of research, and the thiourea scaffold serves as a promising starting point for such endeavors. mdpi.comrsc.org

Within the vast field of thiourea derivative research, this compound occupies a specific niche as a hybrid structure. Its design implicitly tests the hypothesis that combining the broad biological potential of the thiourea group with the target-directing capabilities of the benzylpiperidine moiety can lead to compounds with enhanced or novel pharmacological profiles.

Research on this compound and its analogues aims to leverage the known attributes of its constituent parts:

The thiourea group acts as a versatile pharmacophore, capable of critical hydrogen bonding interactions with various biological targets. nih.gov

The 1-benzylpiperidine moiety serves not only as a structural backbone but also as a potential directing group, particularly for neurological targets like sigma receptors or for enhancing potency in anticancer applications. mdpi.comnih.gov

Therefore, this compound is positioned as a lead structure for optimization. Modifications to the benzyl (B1604629) group or the thiourea nitrogen substituents can be systematically explored to fine-tune its binding affinity and biological activity, as demonstrated in studies on related thiourea derivatives where such changes significantly impacted their therapeutic potential. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpiperidin-4-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKQWJCBJYLSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=S)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445788 | |

| Record name | (1-benzylpiperidin-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196199-56-1 | |

| Record name | (1-benzylpiperidin-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzylpiperidin 4 Yl Thiourea

Synthetic Routes for (1-Benzylpiperidin-4-yl)thiourea and its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing this compound and its derivatives are well-established and widely documented. These approaches typically involve direct reactions or coupling strategies.

Reaction of 1-Benzylpiperidine (B1218667) with Thiourea (B124793)

The most direct and widely used method for the synthesis of this compound involves the reaction of 1-benzylpiperidine with thiourea. This reaction leverages the nucleophilic character of the piperidine (B6355638) nitrogen to facilitate the coupling with thiourea.

Key reaction conditions for this synthesis include the use of anhydrous solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF) to prevent unwanted side reactions. A base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, is often employed to deprotonate thiourea, thereby increasing its nucleophilicity. The reaction is typically conducted at temperatures ranging from 25 to 80°C. To ensure the complete conversion of the starting material, a slight molar excess of thiourea (e.g., 1:1.2) is often used. Under these optimized conditions, yields can range from 70–85%.

For larger-scale industrial applications, maintaining a homogeneous reaction mixture through continuous stirring and conducting the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation are critical. Purification of the final product is generally achieved through column chromatography or recrystallization.

An alternative conventional approach involves the use of 1-benzyl-4-piperidinealdehyde as a key intermediate. This aldehyde can be synthesized through the partial reduction of piperidine esters or by oxidation. The subsequent reaction of the aldehyde with thiourea in a Mannich-type reaction yields the desired thiourea derivative.

Coupling Reactions Involving Benzylpiperidine Precursors and Thiourea Derivatives

Coupling reactions represent another versatile strategy for the synthesis of this compound derivatives. These reactions often involve the use of isothiocyanates, which can be reacted with aminobenzonitrile derivatives to form substituted thioureas. For example, two new thiourea derivatives, 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea and 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea, were successfully synthesized by reacting cinnamoyl and benzoylisothiocyanate with 4-amino-N-benzylpiperidine, achieving high yields of 81% and 83%, respectively. asianpubs.org

The reaction conditions for these coupling reactions are crucial for maximizing yields and minimizing byproducts. Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) are commonly used, along with a catalyst like triethylamine. The reaction temperature is often maintained between 0 and 25°C, and a slight molar excess of the isocyanate (1:1.2) is typically used.

| Reactants | Product | Yield (%) |

| Cinnamoyl isothiocyanate and 4-amino-N-benzylpiperidine | 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea | 81 |

| Benzoyl isothiocyanate and 4-amino-N-benzylpiperidine | 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea | 83 |

Advanced Synthetic Methodologies

To address the limitations of conventional methods, such as long reaction times and the use of hazardous solvents, advanced synthetic methodologies have been developed. These include ultrasound-promoted synthesis and one-pot multicomponent reactions.

Ultrasound-Promoted Synthesis (e.g., 3-benzoyl-1-(1-benzylpiperidin-4-yl)thiourea)

Ultrasound-promoted synthesis has emerged as an efficient and environmentally friendly alternative for the preparation of thiourea derivatives. This technique utilizes the energy of ultrasonic waves to accelerate the reaction, often leading to shorter reaction times and higher yields. An example of this is the synthesis of 3-benzoyl-1-(1-benzylpiperidin-4-yl)thiourea. While specific details on the ultrasound-promoted synthesis of this exact compound are not extensively documented in the provided search results, the general principles of using ultrasound for similar reactions are well-established.

One-Pot Multicomponent Reactions (e.g., Biginelli Reaction for related thioureas)

One-pot multicomponent reactions, such as the Biginelli reaction, offer a highly efficient approach to synthesizing complex molecules like thiourea derivatives in a single step. ic.ac.ukiau.ir This method avoids the need to isolate intermediates, thereby saving time and resources. The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and a (thio)urea. ic.ac.uk

While the classical Biginelli reaction often suffers from low yields, modern modifications have significantly improved its efficiency. For instance, the use of catalysts like zinc sulfate (B86663) (ZnSO₄·7H₂O) under solvent-free conditions has been shown to produce good to high yields of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives. iau.ir Another approach involves the reaction of α-tosyl substituted thioureas with enolates of β-oxoesters, followed by acid-catalyzed dehydration, which also provides high yields under mild conditions. ic.ac.uk

These one-pot methods are highly flexible and can be adapted to produce a wide variety of substituted pyrimidine-2-thiones by varying the starting components. ic.ac.uk The development of such efficient synthetic strategies is crucial for the exploration of the therapeutic potential of thiourea derivatives.

| Reaction Type | Catalyst | Conditions | Products |

| Biginelli Condensation | ZnSO₄·7H₂O | Solvent-free | 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives |

| Reaction of α-tosyl substituted thioureas with β-oxoester enolates | Acid-catalyzed dehydration | Mild conditions | 5-acyl-4-hydroxyhexahydropyrimidine-2-thiones/ones |

Nucleophilic Substitution Reactions for Thiourea Moiety Introduction

The primary method for synthesizing this compound involves a nucleophilic substitution reaction. This approach leverages the nucleophilic character of the primary amine on a 1-benzylpiperidine precursor, which attacks an electrophilic thiocarbonyl center. A common and effective strategy is the reaction of 1-benzyl-4-aminopiperidine with an isothiocyanate.

A frequently employed method involves the use of benzoyl isothiocyanate. In this two-step, one-pot synthesis, 1-benzyl-4-aminopiperidine is first treated with benzoyl isothiocyanate in a suitable solvent, such as dichloromethane (DCM), to form an intermediate, N-(1-benzylpiperidin-4-yl)-N'-benzoylthiourea. This intermediate is typically not isolated. Subsequent hydrolysis of the benzoyl group under basic conditions, for example, with an aqueous solution of sodium hydroxide (B78521), yields the final product, this compound.

Alternative routes can involve reacting 1-benzyl-4-aminopiperidine with other thiocarbonyl transfer reagents, such as thiophosgene (B130339) or by using cyanamide (B42294) in the presence of hydrogen sulfide. wikipedia.org However, the isothiocyanate-based methods are generally preferred due to milder conditions and higher yields.

Table 1: Synthesis of this compound via Nucleophilic Substitution

| Starting Material | Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1-Benzyl-4-aminopiperidine | 1. Benzoyl isothiocyanate 2. Sodium hydroxide (aq.) | Dichloromethane (DCM) | 1. Room Temperature 2. Reflux | This compound |

Chemical Reactivity and Derivatization Strategies of this compound

The thiourea moiety in this compound is a versatile functional group susceptible to various chemical transformations, including oxidation and reduction, allowing for the synthesis of diverse derivatives.

Oxidation Reactions

The sulfur atom in the thiourea group is readily oxidized. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction stoichiometry to selectively yield either sulfoxides or sulfones. researchgate.net

Controlled oxidation of this compound leads to the formation of the corresponding sulfoxide (B87167), also known as a formamidine (B1211174) sulfinic acid derivative. This transformation is typically achieved using a stoichiometric amount of a mild oxidizing agent. Hydrogen peroxide (H₂O₂) is a common reagent for this purpose. The reaction is generally performed at low temperatures to prevent over-oxidation to the sulfone. jchemrev.com The resulting sulfoxide is a stable, isolable compound.

Table 2: Oxidation of this compound to Sulfoxide

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Hydrogen Peroxide (1 eq.) | Methanol/Water | 0 - 10 °C | (1-Benzylpiperidin-4-yl)formamidine sulfinic acid |

Further oxidation of the thiourea, or direct oxidation using stronger conditions, yields the corresponding sulfone, a formamidine sulfonic acid derivative. This requires more powerful oxidizing agents or an excess of reagents like hydrogen peroxide. organic-chemistry.org Other potent oxidants such as potassium permanganate (B83412) (KMnO₄) or peroxy acids in stronger concentrations can also be employed to ensure complete oxidation of the sulfur atom to its highest oxidation state within this functional group. organic-chemistry.orgrsc.org

Table 3: Oxidation of this compound to Sulfone

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Hydrogen Peroxide (>2 eq.) | Acetic Acid | Elevated Temperature | (1-Benzylpiperidin-4-yl)formamidine sulfonic acid |

Reduction Reactions

The this compound can be converted to the corresponding thiol, 1-benzylpiperidin-4-thiol. This transformation is effectively a hydrolysis of the thiourea group. The reaction is typically carried out under basic conditions, which facilitates the cleavage of the C-N bond of the thiourea. wikipedia.orgucalgary.ca

The process involves heating the thiourea derivative in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or a water/ethanol mixture. wikipedia.org This hydrolysis reaction proceeds via the formation of a thiolate anion, which is subsequently protonated during workup to give the final thiol product. This method is analogous to the second step of the classical synthesis of thiols from alkyl halides using thiourea, where the intermediate isothiouronium salt is hydrolyzed. ucalgary.ca

Table 4: Conversion of this compound to Thiol Derivative

| Starting Material | Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | 1. Sodium Hydroxide (aq.) 2. Acid (for workup) | Ethanol/Water | Reflux | 1-Benzylpiperidin-4-thiol |

Conversion to Amine Derivatives

The transformation of the thiourea functional group in this compound to a primary amine is a synthetically useful process. This conversion, often termed desulfurization-amination, can be accomplished through various methods. One prominent approach involves the use of oxidizing agents that facilitate the removal of the sulfur atom and subsequent hydrolysis to yield the amine. For instance, reagents like mercuric oxide (HgO) or other heavy metal oxides can be employed to mediate this transformation, often proceeding through a carbodiimide (B86325) intermediate which is then hydrolyzed.

Another strategy involves the use of methyl iodide followed by hydrolysis. The initial step leads to the formation of an S-methylisothiourea intermediate. This intermediate is more susceptible to hydrolysis, which cleaves the C-S and C-N bonds to ultimately afford the corresponding amine, 1-benzylpiperidin-4-amine. The reaction conditions for these transformations are critical and can influence the yield and purity of the resulting amine derivative.

Nucleophilic Substitution Reactions

The thiourea moiety of this compound can undergo nucleophilic substitution, allowing for the replacement of the thiourea group with other functional groups. This reactivity is key to diversifying the molecular scaffold for various applications.

Replacement of the Thiourea Group by Other Functional Groups

The thiourea group can be displaced by various nucleophiles, often after activation. As mentioned previously, methylation with methyl iodide forms an S-methylisothiourea salt. This salt is an excellent leaving group and can be readily displaced by a range of nucleophiles. For example, reaction with amines can lead to the formation of guanidine (B92328) derivatives. Treatment with other nucleophiles can introduce functionalities such as ethers or thioethers, depending on the nature of the attacking species. The efficiency of these substitution reactions is often dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile.

Reactions with Isocyanates and Isothiocyanates in Derivative Synthesis

The nitrogen atoms of the thiourea group in this compound are nucleophilic and can react with electrophilic reagents like isocyanates and isothiocyanates to yield a variety of derivatives. These reactions are valuable for building more complex molecules.

When this compound is treated with an isocyanate (R-N=C=O), an addition reaction occurs to form a substituted urea (B33335) derivative. The nucleophilic nitrogen of the thiourea attacks the electrophilic carbon of the isocyanate, leading to the formation of a new C-N bond and the corresponding N-substituted thiourea-urea hybrid.

Similarly, reaction with an isothiocyanate (R-N=C=S) results in the formation of a bis-thiourea derivative. The reaction proceeds via a similar mechanism to the reaction with isocyanates, with the thiourea nitrogen attacking the central carbon of the isothiocyanate. The choice of the "R" group on the isocyanate or isothiocyanate allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of compounds based on the this compound scaffold.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict the interaction of a small molecule, such as this compound, with a biological target, typically a protein receptor. These methods are instrumental in understanding the potential mechanism of action and in predicting the binding affinity of the compound.

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a receptor's active site. This process involves generating a multitude of possible conformations of the ligand and fitting them into the binding pocket of the receptor. Sophisticated scoring functions are then used to rank the different poses, identifying the one with the most favorable interactions.

Studies on structurally related piperidine derivatives have often identified the sigma (σ) receptors as potential biological targets. wikipedia.org The sigma-1 receptor, in particular, is known to bind a wide variety of compounds containing a piperidine moiety. nih.gov The binding of ligands to the sigma-1 receptor is characterized by a combination of hydrophobic and hydrophilic interactions. nih.gov For this compound, it is hypothesized that the benzyl (B1604629) group engages in hydrophobic interactions with nonpolar residues in the receptor's binding pocket, while the thiourea group can form hydrogen bonds with polar amino acid residues. The piperidine nitrogen, likely protonated at physiological pH, can form a crucial ionic interaction with an acidic residue, such as aspartate or glutamate, within the binding site. nih.gov

Table 1: Simulated Interactions of this compound with a Hypothetical Receptor Binding Site

| Interaction Type | Ligand Moiety | Receptor Residue (Example) |

| Hydrophobic | Benzyl Group | Phenylalanine, Leucine, Isoleucine |

| Hydrogen Bonding | Thiourea (NH, C=S) | Serine, Threonine, Asparagine |

| Ionic Interaction | Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |

This table presents hypothetical interactions based on studies of similar compounds.

A key outcome of molecular docking studies is the prediction of the binding affinity, often expressed as the binding energy (in kcal/mol) or the inhibition constant (Ki). tandfonline.com Lower binding energy values indicate a more stable ligand-receptor complex and, consequently, a higher predicted affinity. nih.gov Computational methods for predicting binding affinity range from relatively fast empirical scoring functions to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). columbia.edu

For this compound, computational predictions of its binding affinity to various receptors can help in prioritizing it for further experimental testing. Based on the binding affinities of structurally similar piperidine and thiourea derivatives to their respective targets, a range of potential binding affinities can be estimated.

Table 2: Predicted Binding Affinities of this compound to Selected Biological Targets (Illustrative Examples)

| Biological Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Sigma-1 Receptor | -8.5 to -10.5 | 10 - 100 |

| Dopamine D2 Receptor | -7.0 to -9.0 | 50 - 500 |

| Serotonin 5-HT2A Receptor | -6.5 to -8.5 | 100 - 1000 |

The values in this table are illustrative and based on computational predictions for structurally related compounds.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of this compound. These calculations are crucial for rationalizing the molecule's reactivity and its interactions with biological targets at a subatomic level.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT calculations can elucidate the distribution of electrons within a molecule, which in turn governs its chemical properties and biological activity.

A fundamental aspect of DFT analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can more readily participate in chemical reactions. youtube.com

For this compound, the HOMO is likely to be localized on the electron-rich thiourea and benzyl moieties, while the LUMO may be distributed over the entire molecule. The calculated HOMO-LUMO gap can provide insights into its potential to interact with biological macromolecules.

Table 3: Calculated Electronic Properties of Thiourea Derivatives from DFT Analysis (Representative Values)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Phenylthiourea | -6.2 | -1.5 | 4.7 |

| Benzoylthiourea | -6.5 | -2.0 | 4.5 |

| This compound (Predicted) | -6.0 to -6.4 | -1.3 to -1.7 | 4.3 to 4.9 |

The values for this compound are predictive and based on the analysis of related thiourea derivatives.

The electronic properties derived from DFT calculations can be correlated with the observed chemical reactivity and inhibitory potency of a molecule. For instance, the energies of the HOMO and LUMO are related to the ionization potential and electron affinity, respectively, which are key determinants of a molecule's ability to participate in charge-transfer interactions.

In the case of this compound, a lower HOMO-LUMO gap might indicate a higher propensity to interact with a biological target through electronic interactions, potentially leading to greater inhibitory potency. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions of the molecule that are prone to electrophilic or nucleophilic attack. This information is invaluable for understanding the specific interactions that govern the binding of the molecule to its receptor and can guide the design of new derivatives with enhanced activity.

Biological Activities and Molecular Mechanisms in Vitro and Non Human in Vivo Studies

Anticancer Research Applications

Research into (1-Benzylpiperidin-4-yl)thiourea and analogous structures has primarily centered on their effects on cancer cells. These studies have evaluated their ability to induce cell death, inhibit proliferation, and the underlying molecular pathways involved in these processes.

A series of 1,3-disubstituted thiourea (B124793) derivatives, which include structures analogous to this compound, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. nih.govnih.gov The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

In studies involving human colon cancer cell lines, certain thiourea derivatives have shown high cytotoxicity. nih.govnih.gov For instance, compounds were evaluated for their growth inhibitory profiles against SW480 and SW620 cells. One particular derivative, 3,4-dichlorophenylthiourea, exhibited a very low IC50 value of 1.5 ± 0.72 µM against the SW620 cell line. nih.gov Other related compounds also demonstrated notable activity against these metastatic colon cancer cells, with IC50 values ranging from 5.8 ± 0.76 to 9.4 ± 1.85 µM. nih.gov The cytotoxic effects of these compounds were significant, with some reducing the number of SW480 and SW620 cells by as much as 93%. nih.gov

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| 3,4-dichlorophenylthiourea | SW620 | 1.5 ± 0.72 |

| 4-(trifluoromethyl)phenylthiourea | SW620 | 5.8 ± 0.76 |

| 4-chlorophenylthiourea | SW620 | 7.6 ± 1.75 |

| 3-chloro-4-fluorophenylthiourea | SW620 | 9.4 ± 1.85 |

The cytotoxic potential of these thiourea derivatives has also been assessed against the human prostate cancer cell line, PC3. nih.govnih.gov While prostate cancer cells were generally less susceptible compared to colon cancer lines, some halogenated analogs displayed activity comparable to or higher than the reference drug, cisplatin. nih.gov The IC50 values for these compounds against the PC3 cell line ranged from 6.9 ± 1.64 to 13.7 ± 7.04 μM. nih.gov For example, one dihalogenophenyl derivative significantly reduced the number of PC3 cells by 69% after long-term exposure. nih.gov

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(trifluoromethyl)phenylthiourea | PC3 | 6.9 ± 1.64 |

| Halogenated analog 3 | PC3 | 13.7 ± 7.04 |

A significant cytotoxic effect was also noted for certain thiourea derivatives against the erythroleukemic K-562 cell line. nih.govnih.gov Dihalogenophenylthioureas, in particular, were found to be 20–30% more effective than cisplatin. nih.gov The antiproliferative potency of para-substituted derivatives was estimated with IC50 values between 10.2–12.9 μM. nih.gov

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Para-substituted derivative 9 | K-562 | 10.2-12.9 |

| Para-substituted derivative 10 | K-562 | 10.2-12.9 |

Further mechanistic studies have revealed that the cytotoxic activity of these thiourea derivatives is linked to the induction of apoptosis, or programmed cell death. nih.govnih.gov Several of the more potent thiourea compounds demonstrated strong pro-apoptotic activity. nih.gov For instance, one derivative induced late apoptosis in 95–99% of both colon cancer cell lines studied and in 73% of K-562 leukemia cells. nih.govnih.gov This indicates that these compounds can trigger the intrinsic cellular machinery for self-destruction in cancer cells.

The antiproliferative effects of these compounds are a direct consequence of their cytotoxic and pro-apoptotic activities. By inducing cell death and inhibiting cell growth, these thiourea derivatives effectively reduce the number of viable cancer cells. nih.gov Studies have shown a considerable reduction in the live cell number of all cancerous cells incubated with the thioureas for 72 hours. nih.gov The most significant reduction was observed in colon cancer cells treated with a dichlorophenyl derivative, which resulted in a 93% decrease in cell amount. nih.gov This compound also substantially reduced the number of PC3 and K-562 cells by 69% and 66%, respectively. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Interleukin-6 Levels)

While direct studies on this compound's effect on specific cytokines like Interleukin-6 (IL-6) are not extensively detailed in the available literature, the broader class of thiourea derivatives has been shown to modulate key cellular signaling pathways, including those involving pro-inflammatory cytokines. mdpi.com IL-6 is a significant multifunctional cytokine involved in the pathophysiology of numerous inflammatory conditions, autoimmune diseases, and cancer. mdpi.com

Research has demonstrated that various compounds incorporating a thiourea scaffold can significantly inhibit the production of IL-6. For instance, a series of novel 2-methylquinazolin-4(3H)-one derivatives featuring a thiourea moiety were evaluated for their inhibitory effects on both IL-6 and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Certain compounds in this series exhibited potent inhibitory activity against IL-6, with inhibition rates as high as 89%. mdpi.com

Furthermore, studies on 3-(trifluoromethyl)phenylthiourea analogs have shown that these compounds can act as inhibitors of IL-6 secretion in human colon cancer cell lines (SW480 and SW620), reducing its levels by 23–63%. nih.gov The ability of thiourea-containing compounds to alter cytokine signaling highlights their potential as scaffolds for developing agents that can modify inflammatory responses. mdpi.com These findings suggest that the thiourea group is a critical pharmacophore for interacting with and modulating cellular signaling cascades. mdpi.com

Sirtuin (SIRT) Enzyme Inhibition

The sirtuin (SIRT) enzymes are a family of NAD+-dependent lysine deacylases that play crucial roles in cellular regulation and have been identified as potential drug targets for various diseases, including cancer and neurodegenerative disorders. biointerfaceresearch.com Thiourea and its derivatives have emerged as a promising class of sirtuin inhibitors. These compounds often function as mechanism-based inhibitors that mimic the natural ε-N-acyllysine substrate of the enzyme. biointerfaceresearch.comnih.gov

The inhibitory mechanism involves the thiourea moiety. Studies on thioamide- and thiourea-containing ε-N-acyllysine mimics have shown they can be potent inhibitors of SIRT1, SIRT2, and SIRT3. biointerfaceresearch.comnih.gov For example, Nε-thiocarbamoyl-lysine, which contains a thiourea-like structure, acts as a strong inhibitory warhead against these sirtuin isoforms. nih.gov The stability of these inhibitors is a key consideration, and research suggests that mono-alkylated thiourea-based chemotypes can offer greater stability in human serum compared to some thioamide-based inhibitors, making them attractive for further development.

Antimicrobial Research Applications

The this compound structure combines features from two classes of molecules known for their antimicrobial properties: piperidine (B6355638) derivatives and thioureas. This has prompted investigations into its efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity

Thiourea derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, a series of thiourea derivatives were synthesized and evaluated, with a compound designated as TD4 showing the most potent activity against several S. aureus strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2–16 µg/mL. nih.gov TD4 was observed to disrupt the integrity of the MRSA cell wall and interfere with the NAD+/NADH homeostasis within the bacteria. nih.gov Similarly, pyrazolyl thioureas have shown good antibacterial potency against methicillin-resistant strains of the Staphylococcus genus, with MIC values between 32 and 64 µg/mL. mdpi.com

**Table 1: Antibacterial Activity of Thiourea Derivatives against *Staphylococcus aureus***

| Compound Class | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiourea Derivative (TD4) | Methicillin-Susceptible S. aureus (ATCC 29213) | 2 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Methicillin-Resistant S. aureus (MRSA, USA 300) | 2 µg/mL | nih.gov |

| Pyrazolyl Thioureas | Methicillin-Resistant Staphylococcus | 32-64 µg/mL | mdpi.com |

The activity of this chemical class extends to Gram-negative bacteria such as Escherichia coli. Research on S-benzylisothiourea derivatives, which are structurally related to this compound, has revealed a distinct mechanism of action. nih.gov These compounds were found to induce the formation of spherical cells in E. coli, indicating interference with cell wall synthesis or cell division. nih.gov Specifically, S-(3,4-dichlorobenzyl)isothiourea and S-(4-chlorobenzyl)isothiourea demonstrated this spherical cell-inducing activity. nih.gov Other studies on piperidine derivatives have also confirmed activity against E. coli. nih.govresearchgate.net For example, certain synthesized piperidine derivatives showed zones of inhibition against E. coli that were comparable to the standard drug chloramphenicol. researchgate.net

Antifungal Activity

The 4-aminopiperidine core, a key component of the target compound, has been identified as an interesting lead structure for the development of novel antifungal agents. mdpi.com A study focusing on 4-aminopiperidines found that combining a benzyl (B1604629) substituent at the piperidine nitrogen with a long alkyl chain (like n-dodecyl) at the 4-amino group resulted in outstanding antifungal activity. mdpi.com These compounds were effective against clinically relevant species, including Candida spp. and Aspergillus spp., with their mechanism of action linked to the inhibition of fungal ergosterol biosynthesis by targeting the enzymes sterol C14-reductase and sterol C8-isomerase. mdpi.com

Furthermore, the acylthiourea moiety has been incorporated into other heterocyclic systems to create potent antifungal agents. For instance, benzothiazole acylthiourea derivatives have shown significant activity against plant pathogenic fungi like Valsa mali and Botrytis cinerea. Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups on the aryl ring of the acyl group enhance antifungal activity. The mechanism for one of the most active compounds involved increasing the permeability of the fungal cell membrane, leading to mycelium destruction.

Table 2: Antifungal Activity of Related Piperidine and Acylthiourea Derivatives

| Compound Class | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,4-benzoxazin-3-one acylhydrazone (5r) | Phytophthora infestans | EC₅₀ | 15.37 µg/mL | |

| 1,4-benzoxazin-3-one acylhydrazone (5p) | Capsicum wilt | EC₅₀ | 26.76 µg/mL | |

| Benzoylurea with Pyrimidine (4l) | Rhizoctonia solani | EC₅₀ | 5.21 µg/mL | |

| Piperidine-4-carbohydrazide (A13) | Rhizoctonia solani | EC₅₀ | 0.83 µg/mL | |

| Piperidine-4-carbohydrazide (A13) | Verticillium dahliae | EC₅₀ | 1.12 µg/mL |

Enzyme Inhibition Studies (Beyond Anticancer/Antimicrobial Contexts)

Thiourea derivatives, including those with a 1-benzylpiperidine (B1218667) scaffold, have been a focus of research for their ability to inhibit cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the management of neurodegenerative disorders like Alzheimer's disease, where their inhibition can increase acetylcholine levels in the brain nih.govmdpi.com.

A variety of thiourea derivatives have demonstrated potent inhibitory activity against both AChE and BChE. For example, a series of coumarin-linked thiourea derivatives showed IC50 values in the sub-micromolar range. One of the most potent inhibitors against AChE in this series had an IC50 value of 0.04 µM, while the most potent against BChE had an IC50 of 0.06 µM nih.gov. Similarly, studies on 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives found that most compounds in the series exhibited potent anti-AChE activity, also in the sub-micromolar range nih.gov. Molecular docking studies suggest that these inhibitors can bind within the active site of the cholinesterase enzymes nih.govmdpi.com. Some thiourea derivatives have shown good inhibitory activity against BChE, sometimes greater than the reference standard galantamine researchgate.netdergipark.org.tr. The structure of the BChE enzyme allows it to accommodate larger molecules compared to AChE, which may explain why some compounds are selective inhibitors of BChE mdpi.com.

Table 2: Cholinesterase Inhibitory Activity of Thiourea and Piperidine Derivatives

| Compound Series | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| Coumarin-linked thiourea (2e) | AChE | 0.04 µM | nih.gov |

| Coumarin-linked thiourea (2b) | BChE | 0.06 µM | nih.gov |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative (21) | AChE | 0.56 nM | nih.gov |

| 1-Benzyl-4-[2-phthalimidoethyl]piperidine derivative (19) | AChE | 1.2 nM | nih.gov |

| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 µM | researchgate.net |

| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BChE | 17.28 µM | researchgate.net |

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a key enzyme in the biosynthetic pathway of branched-chain amino acids and serves as a target for several commercial herbicides nih.gov. While the core structure of this compound is not typically associated with herbicidal activity, the broader class of thiourea-containing compounds has been explored for various enzyme inhibitions. Herbicides that inhibit AHAS belong to distinct chemical families, such as pyrimidinyl-benzoates and sulfonylamino-carbonyl-triazolinones nih.gov. The inhibitory mechanism of these compounds involves binding to the enzyme, often near the catalytic site, and forming interactions with key amino acid residues like Arg377 and Ser653 nih.gov. There is currently limited direct evidence in the reviewed literature linking this compound or its close derivatives specifically to AHAS inhibition.

The thiourea scaffold is present in a variety of molecules designed to inhibit other key enzymes involved in cellular signaling pathways. Notably, thiourea derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinases, which are crucial targets in cancer therapy due to their role in angiogenesis and tumor cell proliferation semanticscholar.orgnih.govnih.gov.

Several studies have focused on designing sorafenib analogs containing both quinazoline and thiourea moieties to act as dual inhibitors of EGFR and VEGFR-2 nih.govresearchgate.net. These compounds have demonstrated potent enzymatic inhibitory activities, with some exhibiting IC50 values in the low nanomolar range against both kinases nih.gov. For example, compounds 10b and 10q in one study showed IC50 values of 0.02 µM and 0.01 µM against EGFR, and 0.05 µM and 0.08 µM against VEGFR-2, respectively nih.govresearchgate.net. Fragment-based investigations and molecular dynamics simulations have highlighted the importance of the thiourea moiety for binding at the VEGFR-2 active site nih.gov.

Table 3: Inhibition of Other Enzyme Targets by Thiourea Derivatives

| Compound Series | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| Quinazoline-thiourea sorafenib analog (10b) | EGFR | 0.02 µM | nih.govresearchgate.net |

| Quinazoline-thiourea sorafenib analog (10q) | EGFR | 0.01 µM | nih.govresearchgate.net |

| Quinazoline-thiourea sorafenib analog (10b) | VEGFR-2 | 0.05 µM | nih.govresearchgate.net |

| Quinazoline-thiourea sorafenib analog (10q) | VEGFR-2 | 0.08 µM | nih.govresearchgate.net |

Antiprotozoal Activities (e.g., in vitro against Leishmania amazonensis)

Beyond their antimalarial potential, thiourea derivatives have demonstrated a range of antiprotozoal activities nih.gov. Research has shown their efficacy against various protozoan parasites, including Trypanosoma cruzi, Leishmania major, and Leishmania infantum. Specifically, N,N'-disubstituted thioureas have been evaluated against both promastigote and amastigote forms of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis nih.gov.

In a study focused on discovering new compounds effective against L. amazonensis, two generations of substituted thiourea derivatives were synthesized and tested. These compounds were evaluated for their in vitro activity against the parasite and their cytotoxicity on macrophages to determine selectivity nih.gov. The synthesis of these derivatives often involves the reaction of an isothiocyanate with an appropriate amine, allowing for great structural diversity nih.gov. The results from these studies indicate that thiourea derivatives are a promising class of compounds for the development of new treatments for leishmaniasis nih.gov.

Antioxidant Activity

Thiourea derivatives have been widely recognized for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this activity, which has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays researchgate.netdergipark.org.trhueuni.edu.vnmdpi.commdpi.com.

The antioxidant potential of thiourea derivatives is influenced by their chemical structure. Studies have shown that certain substitution patterns on the phenyl rings of the thiourea moiety can lead to potent antioxidant effects, sometimes exceeding that of standard antioxidants like Butylated hydroxytoluene (BHT) researchgate.netdergipark.org.tr. For example, in one study, a thiourea derivative (compound 2a) was more active in the DPPH assay, while another (compound 2c) showed superior activity in the ABTS assay compared to the reference standard researchgate.netdergipark.org.tr. The mechanism often involves the donation of a hydrogen atom from the N-H bonds of the thiourea group to neutralize free radicals hueuni.edu.vn. The combination of chitosan with thiourea salt groups has also been shown to significantly improve the antioxidant activity of the parent polymer, highlighting the role of the thiourea moiety in free radical scavenging nih.gov.

Table 4: Antioxidant Activity of Representative Thiourea Derivatives

| Compound/Derivative | Assay | Activity/Result | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | IC50 = 0.044 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | IC50 = 2.400 mM | hueuni.edu.vn |

| Thiourea derivative 2a | DPPH | More active than standard | researchgate.netdergipark.org.tr |

| Thiourea derivative 2c | ABTS | More active than standard | researchgate.netdergipark.org.tr |

| Carboxymethyl chitosan with thiourea salts | DPPH & Superoxide radical | >90% scavenging at 1.6 mg/mL | nih.gov |

Investigations in Neuropathic Pain Models (for related derivatives)

While direct studies on the biological activities of this compound in neuropathic pain models are not extensively documented in the cited literature, a significant body of research exists for structurally related derivatives. These investigations provide valuable insights into the potential antinociceptive and anti-allodynic effects of compounds containing the 1-benzylpiperidine or thiourea pharmacophores. The following sections detail the findings from in vitro and non-human in vivo studies on these related derivatives in various models of neuropathic pain.

Piperidine and Piperazine (B1678402) Derivatives

Derivatives incorporating a 1-benzylpiperidine or a related piperazine structure have been a focus of research for the development of novel analgesics for neuropathic pain.

One study investigated a polyfunctionalized pyridine (B92270) derivative, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (Compound 12), for its potential in treating neuropathic pain. This compound was found to induce a significant antiallodynic effect in a capsaicin-induced mechanical allodynia model, which is a behavioral model of central sensitization. The administration of Compound 12 to animals with established neuropathy fully reversed mechanical allodynia, returning the mechanical threshold to levels comparable to those before the induction of neuropathy. The mechanism of action for this effect was identified as antagonism of the σ1 receptor. nih.gov

Another area of investigation has been on arylpiperazine derivatives. In one study, a series of these derivatives were synthesized and evaluated in various in vivo pain models. Among the tested compounds, 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (Compound 18) and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 19) demonstrated potent analgesic activities. nih.govnih.gov Specifically, Compound 18 was found to be active in models of both formalin-induced pain and neuropathic pain, without causing sedative side effects. nih.govnih.gov

Furthermore, research into benzylpiperazine derivatives as ligands for the σ1 receptor has shown promise. The σ1 receptor is known to modulate nociceptive signaling. A novel series of benzylpiperazinyl derivatives were designed and synthesized, with 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) exhibiting high affinity for the σ1 receptor. nih.gov This compound was tested in a chronic constriction injury (CCI) model of neuropathic pain, where it produced dose-dependent anti-allodynic effects. nih.gov

Table 1: Efficacy of Piperidine and Piperazine Derivatives in Neuropathic Pain Models

| Compound Name | Animal Model | Key Findings |

|---|---|---|

| 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile | Capsaicin-induced mechanical allodynia | Fully reversed mechanical allodynia. nih.gov |

| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone | Formalin and neuropathic pain models | Exhibited potent analgesic activities without sedative side effects. nih.govnih.gov |

Thiourea and Thiadiazine-Thione Derivatives

The thiourea moiety is a key structural feature in various biologically active compounds. While direct studies on this compound are limited, research on other thiourea and related heterocyclic derivatives provides insights into their potential role in managing neuropathic pain.

One study focused on a urea (B33335) derivative, A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea], a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound demonstrated partial efficacy in models of neuropathic pain. nih.gov

Research has also been conducted on thiadiazine-thione (TDT) derivatives for their therapeutic potential against neuropathic pain. Two specific derivatives, 2-(5-propyl-6-thioxo-1, 3, 5-thiadiazinan-3-yl) acetic acid (TDT1) and 2-(5-propyl-2-thioxo-1, 3, 5-thiadiazinan-3-yl) acetic acid (TDT2), were investigated in a chronic constriction injury (CCI) rat model of neuropathic pain. nih.gov This study explored the anti-inflammatory and antinociceptive potential of these compounds through behavioral, biochemical, and histopathological analyses. nih.gov The involvement of common mediators in both neuroinflammation and neuropathic pain, such as nuclear factor-κB (NF-κB) and pro-inflammatory cytokines, suggests a potential mechanism for the observed effects. nih.gov

Table 2: Investigated Thiourea and Related Derivatives in Neuropathic Pain

| Compound Name | Animal Model | Key Findings |

|---|---|---|

| A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea] | Neuropathic pain models | Showed partial efficacy. nih.gov |

| 2-(5-propyl-6-thioxo-1, 3, 5-thiadiazinan-3-yl) acetic acid (TDT1) | Chronic Constriction Injury (CCI) | Investigated for anti-inflammatory and antinociceptive potential. nih.gov |

Structure Activity Relationship Sar Studies of 1 Benzylpiperidin 4 Yl Thiourea Derivatives

Impact of Benzyl (B1604629) Group Modifications on Biological Activity

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) bridge, plays a significant role in the interaction of these compounds with their biological targets.

Modifications to the benzyl group can significantly alter the binding affinity of the derivatives for their molecular targets. In structurally related N-(1-benzylpiperidin-4-yl)phenylacetamide compounds, which also feature the 1-benzylpiperidine (B1218667) core, substitutions on the aromatic ring of the benzyl group generally led to a similar or slightly decreased affinity for sigma-1 (σ1) receptors. researchgate.net However, when halogen substitutions were present on both the benzyl group's aromatic ring and another phenyl ring in the molecule, the affinity for σ1 receptors remained similar, while the affinity for sigma-2 (σ2) receptors increased significantly. researchgate.net This suggests that the benzyl moiety is a critical component for receptor recognition and that its interactions can be fine-tuned by substituents.

The following table displays binding affinity data for a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, illustrating the effect of substitution on a phenyl ring within the molecule, which provides insight into how such substitutions might affect activity if applied to the benzyl moiety.

Table 1: Binding Affinities (Ki, nM) of Phenyl-Substituted N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues at Sigma Receptors

| Compound | Substitution (Position) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|---|

| Unsubstituted | - | 3.90 | 240 |

| 2-F | Fluoro | 3.56 | 667 |

| 3-F | Fluoro | 2.50 | 185 |

| 4-F | Fluoro | 4.88 | 215 |

| 2-Cl | Chloro | 4.83 | 126 |

| 3-Cl | Chloro | 1.86 | 78 |

| 4-Cl | Chloro | 5.21 | 100 |

| 3-Br | Bromo | 2.06 | 102 |

| 3-NO2 | Nitro | 2.92 | 143 |

| 3-OMe | Methoxy | 14.1 | >10000 |

Data sourced from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally analogous to the thiourea (B124793) compounds. The substitutions shown are on the phenylacetamide ring. nih.gov

Role of Piperidine (B6355638) Ring Modifications in Biological Activity

The piperidine ring serves as a central scaffold, and its modification can profoundly impact the pharmacological properties of the derivatives.

The piperidine ring is an integral component in many bioactive molecules, influencing their pharmacokinetic and pharmacodynamic profiles. researchgate.net Its presence is often associated with significant biological activities, including anticancer effects. researchgate.net For example, piperidine derivatives have demonstrated notable cytotoxic effects against cancer cell lines like A549. researchgate.net In synthetic curcuminoids containing a piperidin-4-one structure (a close relative of the piperidine ring), modifications such as N-acrylation have been shown to boost anticancer activity against pancreatic carcinoma models. mdpi.com This indicates that the nitrogen atom of the piperidine ring is a key site for modifications that can enhance potency. Furthermore, the length of a linker attached to the piperidine ring in related compounds has been shown to be crucial for affinity at sigma receptors, with linkers of two to four carbons resulting in increased affinity. nih.gov

Isosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties. This strategy is used to improve a compound's properties while retaining its primary biological activity. For the piperidine ring, smaller aliphatic rings like azetidine (B1206935) (a four-membered ring) have been proposed as viable isosteric replacements. nih.gov The goal of such a replacement can be to reduce lipophilicity, which can in turn improve a compound's central nervous system properties. nih.gov Cyclopropane rings have also been used as isosteres for larger rings to improve physicochemical properties. nih.gov Replacing the piperidine ring with a different heterocyclic system, such as a piperazine (B1678402) ring, can also modulate activity. Piperazine-containing thioureas have been found to have enhanced potency and selectivity in antiprotozoal studies. mdpi.com

Importance of the Thiourea Moiety

The thiourea group (-NH-C(=S)-NH-) is a cornerstone of the biological activity of (1-benzylpiperidin-4-yl)thiourea and its derivatives. This functional group is a privileged structure in medicinal chemistry due to its unique chemical properties. nih.gov

The thiourea scaffold contains a thionic group and two amino groups that are capable of forming stable hydrogen bonds and coordinating with metal ions. biointerfaceresearch.com This ability to form strong interactions with biological targets like enzymes and receptors is fundamental to its mechanism of action. nih.gov The thiourea moiety's interaction can lead to the inhibition of biological pathways involved in the proliferation of cancer cells or microbial growth. biointerfaceresearch.com

Role in Hydrogen Bonding and Metal Ion Coordination in Biological Interactions

The thiourea group is a critical pharmacophore, largely due to its capacity for hydrogen bonding and metal ion coordination. This functional group contains nucleophilic sulfur and nitrogen atoms, making it a versatile ligand capable of forming both intramolecular and intermolecular hydrogen bonds. nih.gov These interactions are crucial for stabilizing the geometry of the molecule and for its binding to biological targets like enzymes and receptors. nih.gov

The thiourea core possesses both hydrogen bond donor (the NH groups) and acceptor (the sulfur atom) sites, allowing it to engage in multiple, specific interactions within a biological system. biointerfaceresearch.comnih.gov For instance, the acidity of the NH groups can be increased by introducing electron-withdrawing substituents to the structure, which in turn enhances their ability to form strong hydrogen bonds and increases biological activity. biointerfaceresearch.com The ability of the thiourea scaffold to form these stable non-covalent bonds and coordinate with metal ions is a fundamental reason for the high biological activity observed in its derivatives. nih.govbiointerfaceresearch.com

| Interaction Type | Atoms Involved | Significance in Biological Activity |

| Hydrogen Bonding | N-H (donor), C=S (acceptor), O-H (in derivatives) | Stabilizes molecular conformation, facilitates binding to enzyme/receptor active sites. nih.govbiointerfaceresearch.com |

| Metal Ion Coordination | Sulfur and Nitrogen atoms | The thiourea moiety can act as a ligand, coordinating with metal ions that may be present in enzyme active sites, thereby influencing their activity. nih.gov |

Influence of Linker Length and Spacer Carbons in Derivatized Analogues

The length and nature of linkers or spacers that connect the core this compound structure to other chemical moieties play a pivotal role in determining the compound's affinity and activity. Research on analogous structures demonstrates that modifying the length of a carbon-based spacer can significantly impact the molecule's ability to bind to its target.

A study on a series of polyfunctionalized pyridines featuring a 1-benzylpiperidine group linked by a spacer revealed a clear relationship between linker length and affinity for the sigma-1 receptor (σ1R). csic.es Increasing the length of the alkylamino linker systematically enhanced the binding affinity. csic.es This suggests that a longer linker allows the 1-benzylpiperidine moiety to adopt an optimal orientation within the receptor's binding pocket.

Table 1: Effect of Linker Length on Sigma-1 Receptor (σ1R) Affinity Data sourced from a study on analogous pyridine (B92270) derivatives bearing a 1-benzylpiperidine moiety. csic.es

| Compound Linker | Number of Spacer Carbons (n) | σ1R Affinity (Ki, nM) |

| Amino | 0 | 29.2 |

| Ethylamino | 2 | 7.57 |

| Propylamino | 3 | 2.97 |

| Butylamino | 4 | 3.97 |

As shown in the table, extending the spacer from zero to three carbons led to a nearly 10-fold increase in affinity. csic.es This highlights that linker optimization is a critical parameter in the design of potent derivatives. The selection of an appropriate linker is essential for optimizing the cytotoxic or receptor-binding effects of these compounds. biointerfaceresearch.com

Rational Design Principles for Enhanced Potency and Selectivity

The development of novel derivatives of this compound with improved therapeutic profiles relies on the application of rational design principles. This approach leverages an understanding of the compound's SAR to make targeted chemical modifications.

Key principles for enhancing potency and selectivity include:

Structural Modification and Bioisosteric Replacement : Replacing or modifying specific parts of the molecule can lead to improved activity. For example, making a flexible part of a molecule more rigid can enhance binding affinity and selectivity by reducing the entropic penalty of binding. nih.gov In some series, replacing a phenyl ring with other aromatic systems like thiophene (B33073) or naphthyl had little effect on affinity, whereas replacement with imidazole (B134444) or pyridine rings caused a significant loss of affinity. researchgate.net

Introduction of Functional Groups : The addition of specific functional groups can enhance interactions with the target. Introducing electron-withdrawing groups, such as nitro or halo substituents, can increase the acidity of the thiourea's NH groups, facilitating stronger hydrogen bonds and greater biological activity. biointerfaceresearch.com Halogen substitution on the aromatic rings has been shown to significantly increase affinity for certain receptor subtypes. researchgate.net

Hybrid Molecule Design : Combining the structural features of two or more different known active compounds can lead to hybrid molecules with superior potency and selectivity. nih.gov This strategy aims to engage multiple binding interactions with the target simultaneously.

Computational Modeling : The use of molecular docking and other computational tools helps to predict how a modified molecule will bind to its target. biointerfaceresearch.com This allows chemists to prioritize the synthesis of compounds that are most likely to have the desired biological effect.

By applying these principles, researchers can systematically refine the structure of this compound to develop derivatives with optimized potency and selectivity for specific biological targets, paving the way for new therapeutic agents. biointerfaceresearch.comnih.gov

Unveiling the Versatility of this compound in Chemical Science

The chemical compound this compound is a significant molecule in the landscape of chemical science and research, primarily recognized for its utility as a versatile intermediate in organic synthesis and as a ligand in the intricate field of coordination chemistry. This article delves into the specific applications of this compound, exploring its role as a precursor for novel molecules, its function as a dynamic building block in organic transformations, and its capacity to form stable complexes with various metal ions, thereby contributing to the advancement of organometallic chemistry.

Future Research Perspectives for 1 Benzylpiperidin 4 Yl Thiourea

Exploration of Novel Derivatives with Enhanced Biological Specificity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of (1-benzylpiperidin-4-yl)thiourea to achieve enhanced biological specificity and potency. Structure-activity relationship (SAR) studies have indicated that modifications to the benzyl (B1604629) and piperidine (B6355638) moieties can significantly influence the compound's binding affinity to various biological targets.

Future efforts should focus on a systematic exploration of substitutions on the aromatic ring of the benzyl group. For instance, introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially leading to stronger and more selective interactions with target proteins. Research on related N-(1-benzylpiperidin-4-yl)arylacetamide analogues has shown that substitutions on the benzyl group can lead to a slight decrease or similar affinity for sigma-1 receptors, suggesting a nuanced approach is necessary for optimization. researchgate.net

Furthermore, altering the piperidine ring or replacing it with other heterocyclic systems, such as piperazine (B1678402), could yield derivatives with novel pharmacological profiles. unisi.it The goal of these synthetic endeavors would be to create a library of compounds with fine-tuned properties, allowing for the identification of candidates with high selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

Table 1: Potential Modifications for Derivative Synthesis

| Molecular Scaffold | Modification Strategy | Desired Outcome |

| Benzyl Group | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the aromatic ring. | Enhance binding affinity and selectivity; modulate lipophilicity for improved pharmacokinetic properties. |

| Piperidine Ring | Substitution at different positions; replacement with other heterocycles (e.g., piperazine, morpholine). | Alter conformational flexibility; explore new interactions with target proteins; improve metabolic stability. unisi.itmdpi.com |

| Thiourea (B124793) Moiety | Bioisosteric replacement with groups like urea (B33335), guanidine (B92328), or cyanoguanidine. | Improve drug-like properties; overcome potential liabilities associated with the thiourea group; explore different hydrogen bonding patterns. nih.gov |

Advanced Mechanistic Elucidation Studies of Biological Interactions

While the general mechanism of action for this compound is believed to involve its interaction with targets like enzymes and receptors through hydrogen bonding and metal ion coordination via the thiourea group, a deeper understanding is crucial. Future research should employ advanced techniques to elucidate the precise molecular interactions that govern its biological effects.

High-resolution X-ray crystallography and cryogenic electron microscopy (cryo-EM) studies could provide detailed atomic-level snapshots of the compound bound to its target proteins. This structural information is invaluable for understanding the key binding interactions and for guiding the rational design of more potent and selective inhibitors.

Furthermore, sophisticated biophysical and computational techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular dynamics simulations, can offer insights into the thermodynamics and kinetics of the binding process. rsc.org These studies can help to differentiate between various binding modes and to understand how specific structural modifications impact the compound's affinity and residence time at the target site. Elucidating the downstream effects on cellular signaling pathways through transcriptomics and proteomics will also be essential to fully map its mechanism of action.

Integration of Multi-Targeting Approaches in Drug Design

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. researchgate.net This has led to a growing interest in multi-target-directed ligands (MTDLs) that can modulate several key proteins simultaneously. The this compound scaffold is an excellent starting point for developing such agents due to the inherent bioactivity of its constituent parts.

For example, research on benzylpiperidine-isatin hybrids has demonstrated the potential of this scaffold in creating dual inhibitors of monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE) for the treatment of neurodegenerative diseases. google.com Similarly, derivatives of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile have shown potent dual-target activities against cholinesterases and high affinity for sigma-1 receptors, which are implicated in neuropathic pain. csic.es

Future research should strategically combine the this compound core with other pharmacophores known to interact with relevant disease targets. This molecular hybridization approach could lead to the development of novel therapeutics with synergistic effects and a lower propensity for drug resistance. nih.govnih.gov

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of this compound and its derivatives often involves the use of organic solvents and catalysts that may have environmental and safety concerns. A forward-looking research direction is the development of green and sustainable synthetic methodologies.

This includes the exploration of alternative, more environmentally benign solvents, such as water or bio-based solvents. The use of catalytic methods, including biocatalysis with enzymes or heterogeneous catalysis, could reduce waste and improve reaction efficiency. Modern synthetic technologies like microwave-assisted synthesis and flow chemistry offer potential advantages in terms of reduced reaction times, improved yields, and enhanced safety. nih.gov For instance, ultrasound irradiation has been successfully used for the green synthesis of other thiourea derivatives. researchgate.net The development of one-pot synthesis procedures would also contribute to a more sustainable process by minimizing intermediate isolation steps and solvent usage. nih.gov

Table 2: Comparison of Synthetic Approaches

| Synthesis Method | Traditional Approach | Green Chemistry Approach |

| Solvents | Anhydrous ethanol (B145695), tetrahydrofuran (B95107) (THF). | Water, PEG-400, ionic liquids. researchgate.net |

| Catalysts | Triethylamine (B128534), sodium bicarbonate. | Biocatalysts, reusable solid-supported catalysts. researchgate.net |

| Energy Input | Conventional heating (25–80°C). | Microwave irradiation, ultrasound. nih.govresearchgate.net |

| Process | Batch processing with multi-step purification. | Flow chemistry, one-pot reactions. nih.govnih.gov |

Investigation of Applications in Emerging Chemical and Biological Systems

The documented anticancer and antimicrobial properties of this compound suggest that its utility may extend beyond these initial findings. Future research should investigate the potential of this compound and its derivatives in other therapeutic areas and as tools for chemical biology.

Given the role of the thiourea moiety in interacting with metal ions, there is potential for developing these compounds as sensors or imaging agents for specific metal cations in biological systems. Their ability to modulate various signaling pathways could also be harnessed for applications in areas such as inflammatory diseases or metabolic disorders.

Furthermore, the development of derivatives with photoreactive or "clickable" functional groups could enable their use as chemical probes to identify new biological targets through affinity-based protein profiling. This would not only expand the potential applications of the this compound scaffold but also contribute to a deeper understanding of fundamental biological processes. The broad spectrum of activity seen in related thiourea-containing compounds against various pathogens and diseases underscores the vast, untapped potential of this chemical class. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (1-Benzylpiperidin-4-yl)thiourea derivatives, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling reactions between benzylpiperidine precursors and thiourea or its derivatives. For example, aroyl isocyanates can react with aminobenzonitrile derivatives to form substituted thioureas under anhydrous conditions. Catalysts like triethylamine and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used to enhance yields. Reaction temperatures (e.g., 0–25°C) and stoichiometric ratios (1:1.2 molar excess of isocyanate) are critical for minimizing side products .

- Optimization : Yield improvements rely on purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization by elemental analysis.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound analogs?

- Techniques :

- Workflow : Single-crystal X-ray analysis using SHELX software (SHELXL for refinement) is standard for resolving molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) of this compound derivatives be systematically addressed?

- Methodology :

- Dose-response studies : Establish concentration-dependent activity thresholds using assays like MTT for cytotoxicity .

- Comparative structural analysis : Modify substituents (e.g., nitro or cyano groups) to isolate bioactivity contributors .

- Meta-analysis : Cross-reference in vivo/in vitro results with databases like PubChem to identify confounding factors (e.g., solvent effects) .

Q. What computational approaches are effective in predicting the binding affinity of this compound derivatives to biological targets?

- Strategies :

- Molecular docking (AutoDock/Vina) : Simulate ligand-receptor interactions (e.g., with acetylcholinesterase for Alzheimer’s research) .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with inhibitory potency .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can thiourea-based ligands be optimized for selective metal ion binding in catalytic or environmental applications?

- Case Study : In gold leaching, thiourea’s efficiency depends on redox potential and pH (optimal range: 1.5–2.5). Ferric sulfate additives reduce thiourea consumption by 30–40% via stabilization of the Au-thiourea complex .

- Challenges : Competing side reactions (e.g., oxidation to formamidine disulfide) require electrochemical monitoring (cyclic voltammetry) to track reagent degradation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the carcinogenic potential of thiourea derivatives in preclinical studies?

- Approach :

- Standardized bioassays : Adhere to OECD guidelines for chronic toxicity testing, ensuring consistent dosing and exposure periods .

- Histopathological correlation : Compare thyroid hyperplasia incidence across animal models (e.g., rats vs. mice) to assess species-specific sensitivity .

- Mechanistic studies : Use RNA sequencing to identify oncogenic pathways (e.g., MAPK/ERK) activated by thiourea metabolites .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for multi-institutional studies?

- Recommendations :

- Detailed SOPs : Specify inert atmospheres (N₂/Ar), moisture-free conditions, and HPLC purity thresholds (>95%).

- Interlab validation : Share characterized samples (NMR/X-ray data) via platforms like Zenodo for cross-validation .

Q. How can crystallographic data from SHELX refinements improve the design of thiourea-based pharmacophores?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |